Dicyclobutylidene

Conformational analysis Spiro compounds Rotane synthesis

Dicyclobutylidene (CAS 6708-14-1), also systematically named bicyclobutylidene or cyclobutylidenecyclobutane, is a strained C8H12 hydrocarbon comprising two cyclobutane rings connected by an exocyclic carbon-carbon double bond. This bicyclic olefin exhibits molecular weight 108.18 g/mol, density 1.031 g/cm³, refractive index 1.572, atmospheric boiling point 142.9°C (at 760 mmHg), flash point 19.7°C, and calculated LogP 2.651.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 6708-14-1
Cat. No. B1204455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclobutylidene
CAS6708-14-1
Synonymsdicyclobutylidene
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC1CC(=C2CCC2)C1
InChIInChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h1-6H2
InChIKeyANQVAFUCYRTKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclobutylidene CAS 6708-14-1: Procurement Specifications and Core Physicochemical Profile


Dicyclobutylidene (CAS 6708-14-1), also systematically named bicyclobutylidene or cyclobutylidenecyclobutane, is a strained C8H12 hydrocarbon comprising two cyclobutane rings connected by an exocyclic carbon-carbon double bond [1]. This bicyclic olefin exhibits molecular weight 108.18 g/mol, density 1.031 g/cm³, refractive index 1.572, atmospheric boiling point 142.9°C (at 760 mmHg), flash point 19.7°C, and calculated LogP 2.651 [1][2]. The compound's high intrinsic ring strain and unique spiro-conjugated architecture distinguish it fundamentally from linear C8 olefins and monocyclic analogs, providing a structural platform for transformations inaccessible to conventional alkenes [1].

Why Dicyclobutylidene Cannot Be Replaced by Common C8 Alkenes or Monocyclic Cyclobutanes


Generic substitution of dicyclobutylidene with conventional C8 alkenes (e.g., octenes, cyclooctene) or monocyclic cyclobutane derivatives fails because these alternatives lack the compound's defining structural feature: two strained cyclobutane rings conjugated through an exocyclic double bond. This bicyclic framework provides a specific combination of ring strain energy, spiro-annulation potential, and conformational rigidity that drives unique cycloaddition, rearrangement, and ring-expansion pathways [1]. Electron diffraction studies confirm that dicyclobutylidene adopts a distinct gas-phase molecular geometry compared to its synthetic precursor methylenecyclobutane, with the bicyclic architecture imposing different bond length and angle parameters that directly influence reactivity [2]. Substituting with simpler cyclobutane derivatives would eliminate the tandem ring-expansion and spirocyclization capabilities that define dicyclobutylidene's value as a synthetic building block.

Quantitative Differentiation Evidence for Dicyclobutylidene Relative to Structural Analogs


Conformational Inversion Barrier Comparison: Dicyclobutylidene-Derived [6.4]Rotane vs. Cyclohexane

Dicyclobutylidene serves as the essential precursor for synthesizing the [6.4]rotane framework, a hexaspiro compound whose central cyclohexane ring exhibits the highest conformational inversion barrier ever reported. When dicyclobutylidene is compared to alternative cyclobutane precursors that cannot generate this spiro-annulated architecture, the functional outcome diverges dramatically [1].

Conformational analysis Spiro compounds Rotane synthesis

Boiling Point and Physical Property Comparison: Dicyclobutylidene vs. Octene Isomers

Dicyclobutylidene exhibits distinct physical properties compared to linear and branched C8 alkene isomers, with quantifiable differences that directly impact procurement, handling, and purification decisions. These differences arise from its bicyclic, strained structure rather than from molecular weight alone [1][2].

Physical chemistry Separation science Process engineering

Hydrophobicity and Partitioning Behavior: LogP Comparison with Cyclobutane Derivatives

Dicyclobutylidene exhibits calculated LogP (octanol-water partition coefficient) of 2.651, reflecting its hydrocarbon character [1]. This value places it within a distinct lipophilicity range relative to other small-ring hydrocarbons, providing a quantitative basis for predicting chromatographic behavior and membrane permeability.

Medicinal chemistry Lipophilicity ADME prediction

Synthetic Utility: Cycloaddition and Rearrangement Reactivity of Dicyclobutylidene

Dicyclobutylidene participates in formal [2+2]-cycloaddition reactions with donor-acceptor cyclopropanes promoted by GaCl₃, producing [2.3.3]propellane skeletons via carbocationic rearrangement [1]. This reactivity profile is distinct from that of simple cyclobutylidene precursors and monocyclic alkenes, which do not undergo the same tandem addition-rearrangement cascade.

Organic synthesis Cycloaddition Methodology development

Procurement-Relevant Application Scenarios for Dicyclobutylidene CAS 6708-14-1


Synthesis of Conformationally Locked Spirocyclic Frameworks (Rotanes)

Dicyclobutylidene is the essential starting material for constructing [3.4]-, [4.4]-, [5.4]-, and [6.4]rotanes via [2+1] and [2+2] cycloaddition sequences [1]. These polycyclic spiro compounds exhibit unprecedented conformational stability, with the [6.4]rotane derivative showing the highest cyclohexane inversion barrier ever reported (ΔG‡₄₈₇ = 156.8 ± 1.1 kJ/mol) [1]. Procurement of dicyclobutylidene is mandatory for laboratories developing rigid molecular scaffolds for stereochemical studies, materials science applications requiring conformational locking, or fundamental investigations of molecular dynamics.

Precursor for Polycarbocycle Construction via Tandem Cyclization-Ring Expansion

1,3-Dicyclobutylidene ketone substrates derived from dicyclobutylidene enable efficient access to tri-, tetra-, and pentacyclic frameworks containing at least two quaternary carbon centers through tandem Nazarov-like cyclization and double cycloexpansion cascades [1]. This methodology addresses the scarcity of practical routes to polycarbocycles and avoids the complex, multistep transformations that characterize alternative approaches. Procurement is indicated for synthetic groups targeting complex natural product cores, angular tricyclic architectures, or quaternary carbon-rich molecular scaffolds.

Building Block for Strained Cyclobutene Derivatives via Positional Isomerization

Cyclobutylidene precursors including dicyclobutylidene undergo strain-inducing positional alkene isomerization under visible light photocatalysis (decatungstate/cobaloxime system) to yield high-energy cyclobutene products [1]. Cyclobutenes are valuable strained pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis. This catalytic method provides mild and selective access to cyclobutene building blocks that are otherwise challenging to prepare, positioning dicyclobutylidene as a strategic procurement target for medicinal chemistry laboratories exploring strained-ring pharmacophores.

Synthetic Intermediate for Dispiro and Spirocyclic Compound Libraries

Dicyclobutylidene undergoes epoxidation to Q-oxadispiro[3.0.3.1]nonane and methylene addition to give dispiro[3.0.3.1]nonane [1]. It also reacts with dibromocarbene to yield the corresponding dibromide, which upon treatment with methyllithium generates 1,3-bis(trimethylene)propadiene [1]. These transformations establish dicyclobutylidene as a gateway to diverse dispiro and spirocyclic architectures. Procurement is indicated for combinatorial chemistry groups and academic screening libraries requiring structurally novel, three-dimensional scaffolds that occupy underexplored regions of chemical space.

Technical Documentation Hub

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